Albomycin δ2 Exhibits 16-Fold Greater Potency than Ciprofloxacin Against MRSA
In a direct head-to-head comparison of minimum inhibitory concentrations (MICs), the primary active congener albomycin δ2 (1b) demonstrated significantly higher potency against a virulent methicillin-resistant *Staphylococcus aureus* (MRSA) strain (USA 300 NRS384) compared to the clinical antibiotic ciprofloxacin. Albomycin δ2 achieved an MIC of 0.125 µg/mL, whereas ciprofloxacin required a 16-fold higher concentration of 2 µg/mL to inhibit the same strain [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | Albomycin δ2 MIC: 0.125 µg/mL |
| Comparator Or Baseline | Ciprofloxacin MIC: 2 µg/mL |
| Quantified Difference | 16-fold more potent |
| Conditions | In vitro broth microdilution assay against *S. aureus* USA 300 strain NRS384, following CLSI guidelines [1]. |
Why This Matters
This 16-fold potency advantage against a clinically relevant MRSA strain provides a quantifiable basis for prioritizing albomycin over ciprofloxacin in research targeting drug-resistant Gram-positive infections.
- [1] Lin, Z., Xu, X., Zhao, S., Yang, X., Guo, J., Zhang, Q., ... & Zhang, L. (2018). Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens. *Nature Communications*, 9(1), 3445. View Source
